N'-[2-(4-bromophenoxy)acetyl]benzohydrazide N'-[2-(4-bromophenoxy)acetyl]benzohydrazide
Brand Name: Vulcanchem
CAS No.: 5237-44-5
VCID: VC10494513
InChI: InChI=1S/C15H13BrN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20)
SMILES: C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br
Molecular Formula: C15H13BrN2O3
Molecular Weight: 349.18 g/mol

N'-[2-(4-bromophenoxy)acetyl]benzohydrazide

CAS No.: 5237-44-5

Cat. No.: VC10494513

Molecular Formula: C15H13BrN2O3

Molecular Weight: 349.18 g/mol

* For research use only. Not for human or veterinary use.

N'-[2-(4-bromophenoxy)acetyl]benzohydrazide - 5237-44-5

Specification

CAS No. 5237-44-5
Molecular Formula C15H13BrN2O3
Molecular Weight 349.18 g/mol
IUPAC Name N'-[2-(4-bromophenoxy)acetyl]benzohydrazide
Standard InChI InChI=1S/C15H13BrN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20)
Standard InChI Key OEPGHYCERYKRCR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br
Canonical SMILES C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N'-[2-(4-bromophenoxy)acetyl]benzohydrazide, reflecting its core structure: a benzohydrazide group (C6H5CONHNH2\text{C}_6\text{H}_5\text{CONHNH}_2) substituted at the hydrazide nitrogen with a 2-(4-bromophenoxy)acetyl moiety . Its molecular formula, C15H13BrN2O3\text{C}_{15}\text{H}_{13}\text{BrN}_2\text{O}_3, corresponds to a molar mass of 349.18 g/mol .

Structural Representation

The canonical SMILES notation, C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br, delineates the connectivity of atoms . Key features include:

  • A benzohydrazide backbone (C6H5CONHNH2\text{C}_6\text{H}_5\text{CONHNH}_2).

  • A 4-bromophenoxy group (BrC6H4O\text{BrC}_6\text{H}_4\text{O}) linked via an acetyl spacer (CH2CO\text{CH}_2\text{CO}).

The presence of electronegative bromine and oxygen atoms likely influences electronic distribution, potentially enhancing reactivity or binding affinity .

Synthesis and Manufacturing Considerations

Challenges in Synthesis

  • Steric hindrance: The bulky bromophenoxy group may impede reaction efficiency.

  • Purification: Separation from byproducts (e.g., unreacted starting materials) requires chromatographic techniques .

Physicochemical Properties

Experimental data for N'-[2-(4-bromophenoxy)acetyl]benzohydrazide reveal the following properties :

PropertyValue
Density1.474 g/cm³
Melting Point303.5°C
Boiling Point578.3°C at 760 mmHg
Vapor Pressure (25°C)2.27×10132.27 \times 10^{-13} mmHg
Refractive Index1.609

These properties suggest high thermal stability and low volatility, making the compound suitable for high-temperature applications or solid-phase reactions.

Biological Activity and Mechanistic Insights

Anticancer Hypotheses

Compounds featuring triazole or oxadiazole moieties linked to benzohydrazides demonstrate telomerase inhibition and apoptosis induction in cancer cell lines (e.g., MCF-7, HEPG2) . While direct evidence is lacking, the bromophenoxy group’s electron-withdrawing nature could modulate DNA intercalation or topoisomerase inhibition .

Antioxidant Capacity

Benzohydrazide derivatives with hydroxyl or amino substituents show radical scavenging activity . The absence of such groups in N'-[2-(4-bromophenoxy)acetyl]benzohydrazide may limit antioxidant efficacy, though the acetyl-hydrazide linkage could still chelate metal ions involved in oxidative stress .

Comparative Analysis with Analogous Compounds

The table below contrasts N'-[2-(4-bromophenoxy)acetyl]benzohydrazide with related benzohydrazides:

CompoundKey Structural FeaturesReported ActivitiesSource
N'-[2-(4-Bromophenoxy)acetyl]benzohydrazideBromophenoxy, acetyl-hydrazideHypothesized antimicrobial
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidePyrrolyl, substituted acetylAntibacterial, antitubercular
Quinazoline benzohydrazideQuinazoline ringAnti-inflammatory, analgesic
1,3,4-Oxadiazole derivativesOxadiazole, benzotriazoleAnticancer (FAK inhibition)

The bromophenoxy group distinguishes this compound by potentially enhancing lipophilicity and target affinity compared to non-halogenated analogs .

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